

# Compound Identification and Structural Overview

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## Compound of Interest

Compound Name: 3-Amino-5-methylbenzamide

CAS No.: 1169516-89-5

Cat. No.: B1523895

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3-Amino-4-methylbenzamide is an aromatic organic compound containing a benzene ring substituted with an amino group, a methyl group, and a carboxamide group. Understanding its structure is fundamental to interpreting its physical properties and chemical behavior.

- IUPAC Name: 3-Amino-4-methylbenzamide
- Synonyms: 3-Amino-p-toluamide, 2-methyl-5-carboxamidoaniline[1]
- CAS Number: 19406-86-1[1]
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O[1]
- Molecular Weight: 150.18 g/mol [1]

The arrangement of a primary amine, a methyl group, and a primary amide on the benzene ring dictates the molecule's polarity, its capacity for hydrogen bonding, and its crystal packing, all of which are critical determinants of its physical properties.

Caption: Molecular Structure of 3-Amino-4-methylbenzamide.

## Core Physical and Chemical Properties

The physical properties of 3-Amino-4-methylbenzamide are essential for its handling, purification, and application in synthesis or drug development. These properties provide insights into the intermolecular forces at play.

Property	Value	Source	Significance
Appearance	Light brown crystalline solid	[1]	Indicates the compound is a solid at room temperature. Color may suggest the presence of minor impurities or be intrinsic to the molecular structure.
Melting Point	128-132°C	[1]	A relatively high melting point suggests strong intermolecular forces, likely hydrogen bonding from the amine and amide groups. The range indicates the purity of the measured sample.
Boiling Point	304°C	[1]	The high boiling point further confirms strong intermolecular forces, requiring significant energy to transition to the gas phase.
Density	1.185 g/cm <sup>3</sup>	[1]	Provides information on how the molecules pack in the solid state.
Flash Point	137.6°C	[1]	An important safety parameter, indicating the lowest temperature at which vapors can ignite in the presence of an ignition source.

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Refractive Index	1.615 (at 22°C)	[1]	A measure of how light propagates through the substance, useful for characterization and purity assessment.
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[1]	Critical for determining appropriate storage conditions and shelf-life.

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## Spectroscopic Characterization Principles

While specific spectra for 3-Amino-4-methylbenzamide are not readily available in public databases, its structure allows for predictable spectroscopic features.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For 3-Amino-4-methylbenzamide, characteristic absorption peaks are expected:

- N-H Stretching (Amine & Amide): Two distinct bands around 3400-3200  $\text{cm}^{-1}$  for the  $-\text{NH}_2$  groups. The primary amine and primary amide stretches would likely overlap.
- C=O Stretching (Amide I): A strong, sharp peak around 1680-1640  $\text{cm}^{-1}$  is characteristic of the amide carbonyl group.[2]
- N-H Bending (Amide II): A peak around 1640-1550  $\text{cm}^{-1}$  resulting from the bending of the N-H bond in the amide.[2]
- C-N Stretching: Found in the 1400-1000  $\text{cm}^{-1}$  region.
- Aromatic C=C Stretching: Peaks in the 1600-1450  $\text{cm}^{-1}$  region.
- Aromatic C-H Bending: Bands in the 900-690  $\text{cm}^{-1}$  region, which can be indicative of the substitution pattern on the benzene ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

- $^1\text{H}$  NMR:
  - Aromatic Protons: Signals in the ~6.5-8.0 ppm range. The specific splitting patterns would confirm the 1,2,4-trisubstitution pattern of the ring.
  - Amine ( $\text{NH}_2$ ) Protons: A broad singlet, typically in the 3-5 ppm range, which can exchange with  $\text{D}_2\text{O}$ .
  - Amide ( $\text{CONH}_2$ ) Protons: Two broad singlets (due to restricted rotation around the C-N bond) typically downfield, in the 5-8 ppm range.
  - Methyl ( $\text{CH}_3$ ) Protons: A sharp singlet around 2.0-2.5 ppm.
- $^{13}\text{C}$  NMR:
  - Aromatic Carbons: Multiple signals in the ~110-150 ppm range.
  - Carbonyl ( $\text{C}=\text{O}$ ) Carbon: A signal in the ~165-175 ppm range.
  - Methyl ( $\text{CH}_3$ ) Carbon: A signal upfield, around 15-25 ppm.

## Experimental Protocol: Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid. A pure compound exhibits a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities typically depress and broaden the melting range. The following protocol describes the determination using a standard capillary-based melting point apparatus.

### Causality and Principle

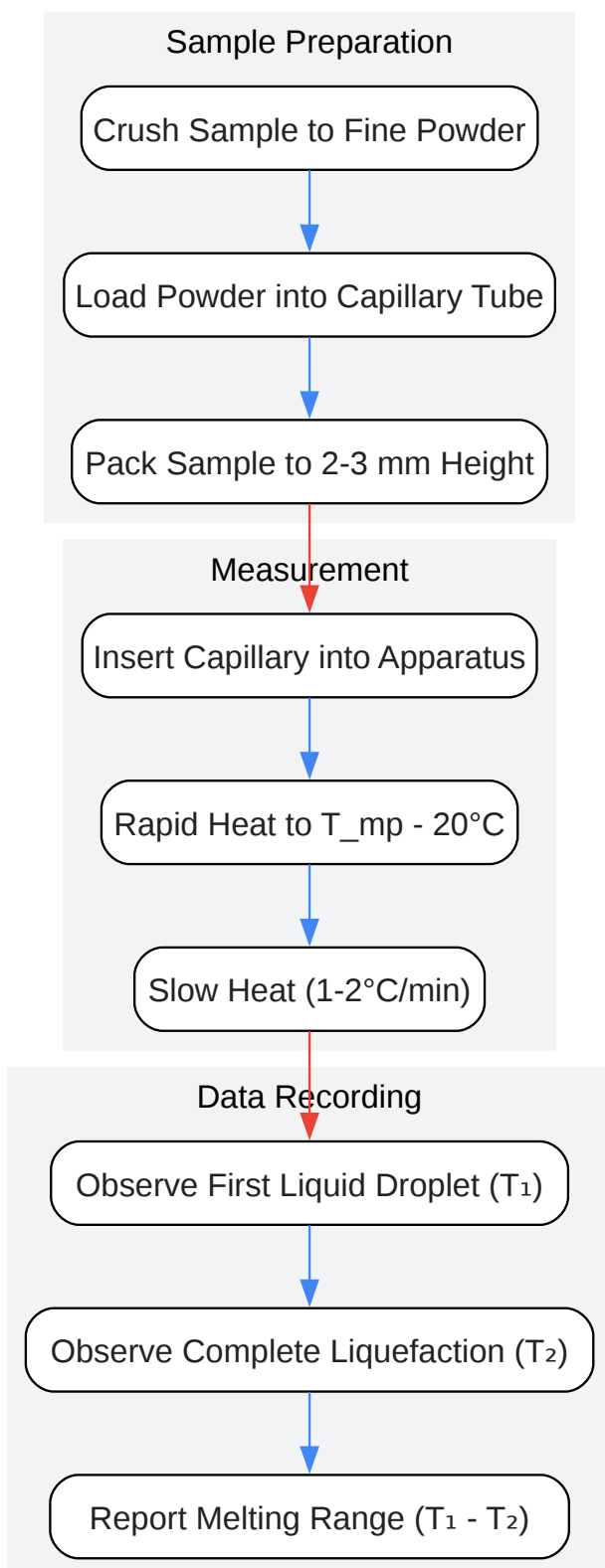
The procedure relies on slowly heating a finely powdered sample and observing the temperature at which the phase transition from solid to liquid occurs.<sup>[3]</sup> A slow heating rate

near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.[4]

## Step-by-Step Methodology

- Sample Preparation:
  - Ensure the 3-Amino-4-methylbenzamide sample is completely dry and homogenous. If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[5]
  - Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
- Sample Loading:
  - Invert the capillary tube and tap its sealed end gently on a hard surface to pack the powder into the bottom.
  - To achieve dense packing, drop the capillary tube (sealed end down) several times through a long glass tube onto the benchtop.[4]
  - The final packed sample height should be 2-3 mm. A larger sample size will result in an artificially broad melting range.[4]
- Apparatus Setup and Measurement:
  - Insert the loaded capillary tube into a slot in the heating block of the melting point apparatus.[4]
  - Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., heat rapidly to ~110°C for this compound).[4]
  - Decrease the heating rate to 1-2°C per minute. A slow ramp rate is essential for accurate determination.
- Observation and Recording:

- Observe the sample through the magnified viewfinder.
- Record the temperature ( $T_1$ ) at which the first droplet of liquid appears.
- Record the temperature ( $T_2$ ) at which the entire sample has completely melted into a clear liquid.
- The melting point is reported as the range  $T_1 - T_2$ .



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Caption: Workflow for Melting Point Determination.

## Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

- Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled.[6]  
Users should consult the full Safety Data Sheet (SDS) before use.
- Handling:
  - Use in a well-ventilated area, preferably in a chemical fume hood.
  - Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
  - Avoid creating dust.[6]
  - Wash hands thoroughly after handling.
- Storage:
  - Store in a tightly closed container.
  - Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and acids.[1][6]

## Conclusion

3-Amino-4-methylbenzamide is a crystalline solid whose physical properties are dominated by the presence of polar functional groups capable of hydrogen bonding. Its well-defined melting point, high boiling point, and stability under standard conditions make it a manageable compound for synthetic and research applications. The characterization techniques and protocols outlined in this guide provide a framework for the empirical verification of its identity and purity, ensuring reliable results in a research and development setting.

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